Stereochemical Configuration Differentiates D-Isomer from L-Isomer in Peptide Synthesis Applications
The D-configuration of the isoleucine moiety in D-Isoleucine benzyl ester p-toluenesulfonate (CAS 80174-45-4) provides a specific stereochemical handle that distinguishes it from the naturally occurring L-isoleucine benzyl ester p-toluenesulfonate (CAS 16652-75-8) [1]. While L-amino acids are the predominant form in natural proteins, D-amino acid derivatives are essential for constructing non-natural peptide sequences and exploring stereochemical effects on biological activity and protein interactions [1]. The D-isomer enables the synthesis of peptides with altered conformational properties and metabolic stability profiles compared to peptides composed exclusively of L-amino acids, which is a critical consideration in peptide-based drug design and structural biology studies .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | D-configuration (2R,3R stereochemistry) |
| Comparator Or Baseline | L-isoleucine benzyl ester p-toluenesulfonate (L-configuration, 2S,3S stereochemistry) |
| Quantified Difference | Inversion of stereochemistry at both chiral centers; not biosynthesized in human body vs. essential amino acid naturally occurring |
| Conditions | N/A (structural property) |
Why This Matters
This stereochemical distinction is critical for researchers requiring non-natural amino acid building blocks for peptide synthesis, as the D-isomer enables the construction of peptide sequences with altered conformational properties and metabolic stability compared to natural L-peptides.
- [1] Santa Cruz Biotechnology. D-Isoleucine methyl ester hydrochloride (CAS 167223-42-9) Product Page. sc-488463. View Source
